1-Phenylpiperidin-4-amine dihydrochloride chemical properties
1-Phenylpiperidin-4-amine dihydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Phenylpiperidin-4-amine Dihydrochloride
Introduction
1-Phenylpiperidin-4-amine dihydrochloride, also known as 4-anilinopiperidine dihydrochloride, is a disubstituted piperidine derivative of significant interest in medicinal chemistry and organic synthesis. With the chemical formula C₁₁H₁₆N₂·2HCl, this compound serves as a crucial building block and intermediate in the synthesis of complex molecules, most notably as a direct precursor in the Gupta method for synthesizing fentanyl and its analogues.[1][2] Its status as a regulated chemical underscores its importance in both legitimate research and illicit drug manufacturing.[1]
This guide offers a comprehensive overview of the chemical properties of 1-Phenylpiperidin-4-amine dihydrochloride, designed for researchers, scientists, and drug development professionals. It delves into its physicochemical characteristics, synthesis, reactivity, analytical profile, and safety considerations, providing a holistic understanding of this pivotal chemical entity.
Section 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of a chemical compound are dictated by its structure. 1-Phenylpiperidin-4-amine features a central piperidine ring, with a phenyl group attached to the ring's nitrogen atom (N1) and an amine group at the 4-position. The dihydrochloride salt form involves the protonation of both the exocyclic primary amine and the tertiary piperidine nitrogen, significantly influencing its physical properties.
Detailed Experimental Protocol
This protocol describes a validated method for laboratory-scale synthesis.
Step 1: Reductive Amination [3]1. Rationale: This step creates the N-phenylamino bond. N-Boc-4-piperidone is used as the starting material; the tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen from participating in the reaction, directing the amination to the ketone at the 4-position. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone in the absence of the formed iminium ion. 2. Procedure:
- To a solution of N-Boc-4-piperidone (1 equivalent) and aniline (1 equivalent) in an anhydrous solvent like dichloroethane (DCE), add acetic acid (AcOH) to catalyze iminium ion formation.
- Add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 equivalents) portion-wise to the stirring mixture at room temperature.
- Allow the reaction to proceed overnight.
- Upon completion (monitored by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(phenylamino)piperidine.
Step 2: Boc Group Deprotection [3]1. Rationale: The Boc protecting group is acid-labile. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to cleave the carbamate, liberating the piperidine nitrogen and yielding the free base. 2. Procedure:
- Dissolve the crude product from Step 1 in dichloromethane (DCM).
- Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C.
- Allow the mixture to warm to room temperature and stir for 1-2 hours until deprotection is complete.
- Remove the solvent and excess acid under reduced pressure to obtain the crude free base (or its corresponding salt).
Step 3: Dihydrochloride Salt Formation [4]1. Rationale: Conversion to the dihydrochloride salt enhances stability, improves handling characteristics (crystalline solid vs. oil), and increases water solubility. Excess hydrochloric acid ensures protonation of both basic nitrogen centers. 2. Procedure:
- Dissolve the crude 1-Phenylpiperidin-4-amine from Step 2 in a suitable solvent like ethyl acetate or isopropanol.
- Add an excess of a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) to the solution.
- The dihydrochloride salt will precipitate out of the solution.
- Collect the resulting white solid by filtration, wash with a small amount of cold solvent (e.g., ethyl acetate) to remove impurities, and dry under vacuum. [5] Purification: The final product's purity can be assessed using HPLC. [4]The precipitation and washing steps are typically sufficient to achieve high purity (>95%).
Section 3: Reactivity and Chemical Profile
The reactivity of 1-Phenylpiperidin-4-amine is defined by its two nitrogen centers. In the free base form, the exocyclic amine at the C4 position is a primary-like secondary amine (anilinic), while the piperidine nitrogen is a tertiary amine.
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Nucleophilicity: Both nitrogen atoms are nucleophilic and can participate in reactions such as alkylation and acylation. This reactivity is fundamental to its role as a precursor in fentanyl synthesis, where the piperidine nitrogen is alkylated and the anilinic nitrogen is acylated.
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Basicity and pH-Dependence: With two basic centers, the molecule's charge state is highly dependent on pH. In strongly acidic conditions (pH < 2), it exists as the fully protonated dihydrochloride salt. [6]As the pH increases, it will deprotonate sequentially. The predicted pKa of the free base is approximately 9.83, indicating it will be significantly protonated under physiological conditions (pH 7.4). [6]This pH-dependent behavior governs its solubility and its interaction with biological targets.
Section 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of 1-Phenylpiperidin-4-amine dihydrochloride.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group (typically in the δ 6.8-7.5 ppm range), signals for the piperidine ring protons (often complex multiplets in the δ 1.5-3.5 ppm range), and a broad signal for the amine protons (N-H), which may be exchanged with D₂O. The integration of these signals would correspond to the number of protons in each environment.
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¹³C NMR: The spectrum would display signals for the six unique carbons of the phenyl ring and the carbons of the piperidine ring. The chemical shifts provide information about the electronic environment of each carbon atom.
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Infrared (IR) Spectroscopy:
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The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
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N-H stretching: Broad bands in the 2400-3000 cm⁻¹ region, characteristic of amine salts (R₃N⁺-H).
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Aromatic C-H stretching: Signals typically appear just above 3000 cm⁻¹. [7] * Aliphatic C-H stretching: Signals for the piperidine ring CH₂ groups appear just below 3000 cm⁻¹. [7] * C=C stretching: Bands for the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
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C-N stretching: Vibrations are typically found in the 1200-1350 cm⁻¹ range.
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Mass Spectrometry (MS):
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern. When analyzed, the free base (C₁₁H₁₆N₂) would show a molecular ion peak (M⁺) at m/z 176. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of fragments from the side chains.
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Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of 1-Phenylpiperidin-4-amine dihydrochloride. [4]Using a suitable column (e.g., C18) and mobile phase, this technique can separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of purity.
Section 5: Safety, Handling, and Regulatory Status
Hazard Identification
1-Phenylpiperidin-4-amine dihydrochloride is a hazardous chemical and must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Class | GHS Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [8][9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [8][9] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [8][9] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [9] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [8][9] |
Safe Handling and Personal Protective Equipment (PPE)
Given the associated hazards, strict safety protocols must be followed:
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Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. [10]* Personal Protective Equipment:
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Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles. [11] * If there is a risk of generating dust, a dust respirator should be used. [11]* Handling Practices: Avoid breathing dust and prevent contact with skin and eyes. [11]Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
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Regulatory Status
Due to its established use in the clandestine synthesis of fentanyl, N-phenylpiperidin-4-amine and its salts are regulated as a List I chemical by the U.S. Drug Enforcement Administration (DEA). [1][12]This classification imposes stringent regulatory requirements for its manufacture, distribution, import, and export, including registration, record-keeping, and reporting. Researchers and institutions must comply with all applicable federal and state regulations when handling this substance.
Conclusion
1-Phenylpiperidin-4-amine dihydrochloride is a compound of considerable scientific and regulatory importance. Its chemical properties—particularly the reactivity of its dual amine functionalities and the enhanced solubility of its dihydrochloride salt form—make it a versatile intermediate in organic synthesis. However, its crucial role as a fentanyl precursor necessitates a thorough understanding of not only its scientific characteristics but also the critical safety and regulatory measures required for its handling. This guide provides the foundational knowledge for researchers to work with this compound effectively and responsibly.
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Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]
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PubChem. (n.d.). N-Phenylpiperidin-4-amine dihydrochloride. Retrieved from [Link]
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SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]
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PubChem. (n.d.). 4-Anilinopiperidine. Retrieved from [Link]
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